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Compound of Interest

Compound Name: 2-Phenethyl-nicotinic acid

CAS No.: 14578-19-9

Cat. No.: B082186

Get Quote

Target Class: GPCR (HCAR2/GPR109A) | Therapeutic Area: Dyslipidemia & Inflammation

Introduction & Mechanistic Rationale
2-Phenethyl-nicotinic acid (2-PNA) represents a structural evolution of Niacin (Vitamin B3).

While Niacin is a potent HCAR2 agonist used to lower triglycerides and raise HDL, its clinical

utility is limited by cutaneous flushing (mediated by

-arrestin/PGD2 pathways).

The 2-phenethyl moiety introduces a hydrophobic domain that may interact with the orthosteric

binding pocket of HCAR2, potentially altering the residence time or signaling bias. This guide

outlines a testing cascade to validate 2-PNA as a functional HCAR2 agonist and assess its

anti-inflammatory potential.

Core Signaling Pathway
Activation of HCAR2 by 2-PNA is predicted to trigger the G
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i pathway, inhibiting Adenylyl Cyclase (AC) and reducing cAMP. This reduction leads to
decreased PKA activity, ultimately inhibiting Hormone-Sensitive Lipase (HSL) in adipocytes and
NF-

B signaling in macrophages.
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Figure 1: Predicted signaling cascade of 2-Phenethyl-nicotinic acid via HCAR2/Gi coupling.

Experimental Protocols
Protocol A: G i Functional Assay (cAMP Inhibition)
Objective: Determine the

of 2-PNA for HCAR2 activation by measuring the inhibition of Forskolin-induced cAMP. Method:
Homogeneous Time-Resolved Fluorescence (HTRF).

Materials:

Cells: CHO-K1 or HEK293 stably expressing human HCAR2 (GPR109A).

Reagents: HTRF cAMP Gs/Gi Kit (Cisbio/PerkinElmer), Forskolin (10

M stock), IBMX (PDE inhibitor).

Compound: 2-Phenethyl-nicotinic acid (10 mM stock in DMSO).

Step-by-Step Workflow:

Cell Preparation: Harvest HCAR2-CHO cells and resuspend in stimulation buffer (HBSS +

500

M IBMX) at

cells/mL.

Plating: Dispense 5

L of cell suspension (2,000 cells) into a white low-volume 384-well plate.

Compound Treatment:

Prepare a serial dilution of 2-PNA (100

M to 0.1 nM) in stimulation buffer containing 10

M Forskolin.
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Note: Forskolin is required to raise baseline cAMP so the Gi-mediated reduction can be

detected.

Add 5

L of compound/Forskolin mix to the cells.

Incubation: Incubate for 30–45 minutes at Room Temperature (RT).

Detection:

Add 5

L of cAMP-d2 conjugate (Acceptor).

Add 5

L of Anti-cAMP-Cryptate (Donor).

Readout: Incubate for 1 hour at RT. Read on an HTRF-compatible plate reader (e.g.,

EnVision) at 665 nm and 620 nm.

Analysis: Calculate the Ratio (

). Plot vs. log[concentration] to determine

(which represents the agonist

).

Self-Validation Check:

Z-Factor: Must be > 0.5.

Reference: Run Niacin in parallel. Expected

for Niacin is ~100 nM [1].[1] 2-PNA should be compared relative to this benchmark.

Protocol B: Macrophage Anti-Inflammatory Assay
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Objective: Assess the functional efficacy of 2-PNA in suppressing LPS-induced cytokine

release (TNF-

, IL-6). Context: HCAR2 agonists exert anti-inflammatory effects in immune cells independent
of lipid lowering [2].

Materials:

Cells: RAW 264.7 murine macrophages.[2][3]

Stimulant: Lipopolysaccharide (LPS) from E. coli O111:B4.

Readout: ELISA or Multiplex Bead Assay (Luminex) for TNF-

.

Step-by-Step Workflow:

Seeding: Seed RAW 264.7 cells in 96-well plates (

cells/well) in DMEM + 10% FBS. Incubate overnight.

Starvation: Replace media with low-serum (0.5% FBS) media for 4 hours to synchronize

cells.

Pre-treatment: Add 2-PNA (10

M, 1

M, 0.1

M) or Vehicle (0.1% DMSO) for 1 hour.

Stimulation: Add LPS (final concentration 100 ng/mL) to all wells except the Negative

Control.

Incubation: Incubate for 18–24 hours at 37°C, 5% CO

.
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Collection: Harvest supernatants. Centrifuge at 1,000 x g for 5 mins to remove debris.

Quantification: Perform TNF-

ELISA according to manufacturer instructions.[2]

Data Interpretation:

Calculate % Inhibition of cytokine release relative to the "LPS + Vehicle" control.

Critical: Perform an MTT viability assay on the remaining cells to ensure cytokine reduction is

not due to cytotoxicity (2-phenethyl compounds can be cytotoxic at high concentrations).

Protocol C: Adipocyte Lipolysis Assay (Metabolic
Efficacy)
Objective: Confirm the physiological endpoint—inhibition of glycerol release in adipocytes.

Step-by-Step Workflow:

Differentiation: Differentiate 3T3-L1 fibroblasts into mature adipocytes (Oil Red O positive)

over 10–14 days.

Equilibration: Wash cells with Krebs-Ringer Phosphate Buffer (KRP) containing 2% BSA

(Fatty Acid Free).

Treatment: Treat cells with:

Isoproterenol (100 nM) to stimulate lipolysis.

2-PNA (titration) + Isoproterenol.

Incubation: 3 hours at 37°C.

Measurement: Collect supernatant and quantify Glycerol using a colorimetric enzymatic

assay (absorbance at 540 nm).

Result: 2-PNA should dose-dependently reduce glycerol release.
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Data Analysis & Reporting
Synthesize results into a comparative table to rank 2-PNA against the parent compound.

Parameter Assay Type Readout
Success Criteria
(vs. Niacin)

Potency (

)

HTRF cAMP (CHO-

HCAR2)
HTRF Ratio nM

Efficacy (

)
HTRF cAMP % Inhibition of Niacin max

response

Anti-inflammatory RAW 264.7 (LPS)
TNF-

(pg/mL)

Significant inhibition (

)

Cytotoxicity MTT Assay Cell Viability M (Safety Window)

Assay Workflow Diagram

Phase 1: Target Validation

Phase 2: Functional Profiling Phase 3: Safety

Compound Prep
(DMSO Stock)

cAMP Assay
(CHO-HCAR2) EC50 Calculation

Macrophage Assay
(LPS Challenge)If Potent (<1µM)

Adipocyte Lipolysis
(Glycerol Release)

MTT Cytotoxicity
Parallel Run

Click to download full resolution via product page

Figure 2: Screening cascade for 2-Phenethyl-nicotinic acid characterization.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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